![molecular formula C26H20N4 B14396953 3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) CAS No. 89969-24-4](/img/structure/B14396953.png)
3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them suitable for various applications in the fields of chemistry, biology, medicine, and industry.
準備方法
The synthesis of 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) typically involves the reaction of 9-methyl-9H-carbazole with a diazonium salt under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the diazenediyl linkage between the two carbazole units. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and polymers. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection. It is also used in the study of biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: The compound is used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs), solar cells, and transistors.
作用機序
The mechanism of action of 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) can be compared with other similar carbazole derivatives, such as:
3,6-Di(thiophene-2-yl)-9H-carbazole: This compound has similar optoelectronic properties and is used in similar applications, but it has different structural features and reactivity.
9-Ethylcarbazole-3,6-dicarbaldehyde: This compound is used in the synthesis of Schiff base derivatives and has different applications in materials science and chemistry.
Poly(2,7-carbazole): This polymer has extended conjugation length and lower bandgap energy, making it suitable for specific optoelectronic applications .
The uniqueness of 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) lies in its specific structural features and the resulting electronic and optical properties, which make it suitable for a wide range of applications.
特性
CAS番号 |
89969-24-4 |
|---|---|
分子式 |
C26H20N4 |
分子量 |
388.5 g/mol |
IUPAC名 |
bis(9-methylcarbazol-3-yl)diazene |
InChI |
InChI=1S/C26H20N4/c1-29-23-9-5-3-7-19(23)21-15-17(11-13-25(21)29)27-28-18-12-14-26-22(16-18)20-8-4-6-10-24(20)30(26)2/h3-16H,1-2H3 |
InChIキー |
ASGQEHSEKFGPGU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)N=NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C)C6=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)
![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)

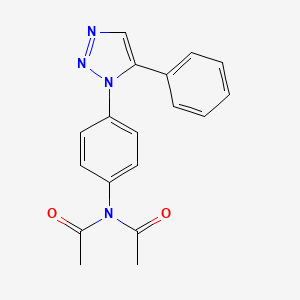
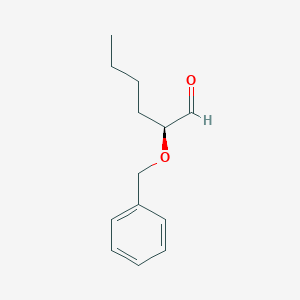
![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)
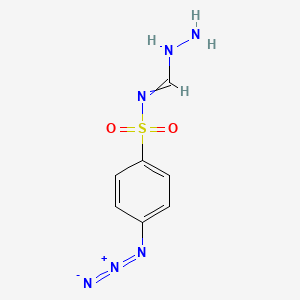
![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)
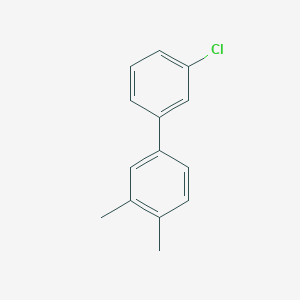

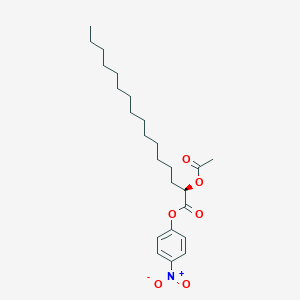
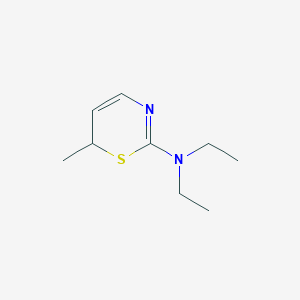
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
